2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycylglycinate
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Overview
Description
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with a unique structure that includes chlorinated, nitro, phenoxy, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include nitration, chlorination, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the attainment of high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-6-nitrophenol
- 2-Chloro-6-nitrophenol
- 2-Thienylcarboxylic acid
Uniqueness
2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-({2-[(2-THIENYLCARBONYL)AMINO]ACETYL}AMINO)ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H18ClN3O8S |
---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C23H18ClN3O8S/c24-16-3-1-4-17(27(32)33)22(16)35-15-8-6-14(7-9-15)18(28)13-34-21(30)12-25-20(29)11-26-23(31)19-5-2-10-36-19/h1-10H,11-13H2,(H,25,29)(H,26,31) |
InChI Key |
WVRBHOGNCZWWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=CS3)[N+](=O)[O-] |
Origin of Product |
United States |
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